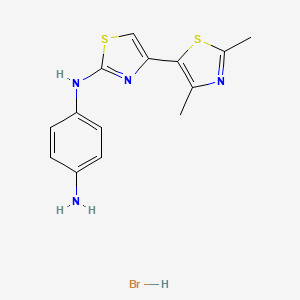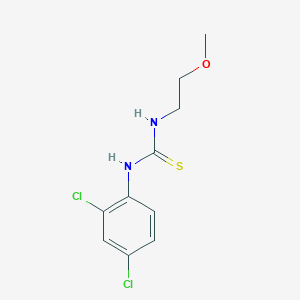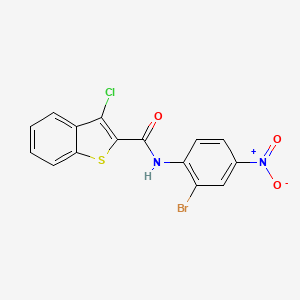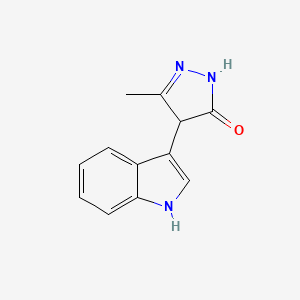
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide, also known as MTT, is a yellow-colored compound that is widely used in scientific research. It is a tetrazolium compound that is used to assess cell viability and proliferation in a variety of cell types. MTT is an important tool in the field of cell biology and is used to study the effects of various compounds on cell growth and survival.
Mecanismo De Acción
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is reduced by mitochondrial dehydrogenases in living cells to form a blue-colored formazan product. The amount of formazan produced is proportional to the number of viable cells present in the sample. This reaction is used to assess the viability of cells and the effects of various compounds on cell growth and survival.
Biochemical and Physiological Effects:
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used solely as a research tool in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is its ease of use and reliability. It is a simple and inexpensive assay that can be performed quickly and easily. However, one limitation of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is that it is not suitable for use with all cell types. Some cells may not reduce N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide to formazan, leading to inaccurate results. Additionally, N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide assays can be affected by certain compounds, such as antioxidants, that can interfere with the reduction of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide.
Direcciones Futuras
There are several future directions for research involving N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide. One area of interest is the development of new tetrazolium compounds that can be used in cell viability assays. Another area of interest is the study of the effects of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide on various cell types and the development of new applications for this compound. Additionally, there is ongoing research into the mechanisms of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide reduction and the factors that can affect the accuracy of N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide assays.
Métodos De Síntesis
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide with 1,4-benzenediamine. The reaction yields N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide, which is then purified and used in scientific research.
Aplicaciones Científicas De Investigación
N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is used in a variety of scientific research applications, including cell viability assays, cell proliferation assays, and cytotoxicity assays. It is a commonly used tool in the field of cancer research, where it is used to study the effects of chemotherapy drugs on cancer cells. N-(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)-1,4-benzenediamine hydrobromide is also used in the study of infectious diseases, where it is used to assess the effects of antimicrobial agents on bacterial and fungal cells.
Propiedades
IUPAC Name |
4-N-[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2.BrH/c1-8-13(20-9(2)16-8)12-7-19-14(18-12)17-11-5-3-10(15)4-6-11;/h3-7H,15H2,1-2H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSHLPBCCZWAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5029357.png)


![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5029380.png)
![4-({[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5029393.png)
![1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5029403.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029406.png)

![3-(4-chloro-3-nitrophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5029413.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5029414.png)

![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029439.png)
